molecular formula C21H18Br2INO4 B13906521 tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate

tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate

Katalognummer: B13906521
Molekulargewicht: 635.1 g/mol
InChI-Schlüssel: ROVZIXBTKKICPO-NSIKDUERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate: is a complex organic compound characterized by its unique structure, which includes bromine, iodine, and indole moieties

Vorbereitungsmethoden

The synthesis of tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate involves multiple steps. The starting materials typically include 2,6-dibromo-4-hydroxybenzaldehyde and 5-iodo-2-oxoindoline-3-carbaldehyde. The key steps in the synthesis include:

    Condensation Reaction: The aldehyde groups of the starting materials undergo a condensation reaction to form the indole moiety.

    Esterification: The resulting product is then esterified with tert-butyl bromoacetate under basic conditions to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Analyse Chemischer Reaktionen

tert-Butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The indole moiety can undergo oxidation or reduction reactions, leading to different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s indole moiety makes it a potential candidate for studying biological processes, as indole derivatives are known to interact with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

Wirkmechanismus

The mechanism of action of tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to bind to various proteins, potentially modulating their activity. The bromine and iodine atoms may also play a role in the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

    tert-Butyl bromoacetate: Used in similar esterification reactions.

    4-Bromo-2,6-di-tert-butylphenol: Shares the tert-butyl and bromine functionalities.

    2,6-Dibromo-4-(tert-butyl)phenol: Similar structure with bromine and tert-butyl groups.

The uniqueness of tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate lies in its combination of bromine, iodine, and indole moieties, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C21H18Br2INO4

Molekulargewicht

635.1 g/mol

IUPAC-Name

tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate

InChI

InChI=1S/C21H18Br2INO4/c1-21(2,3)29-18(26)10-28-19-15(22)7-11(8-16(19)23)6-14-13-9-12(24)4-5-17(13)25-20(14)27/h4-9H,10H2,1-3H3,(H,25,27)/b14-6-

InChI-Schlüssel

ROVZIXBTKKICPO-NSIKDUERSA-N

Isomerische SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1Br)/C=C\2/C3=C(C=CC(=C3)I)NC2=O)Br

Kanonische SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1Br)C=C2C3=C(C=CC(=C3)I)NC2=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.